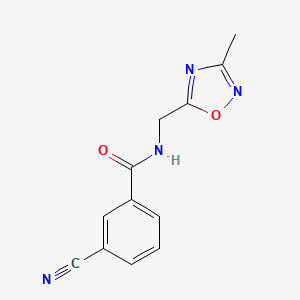![molecular formula C15H11BrCl2N2OS B2691019 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide CAS No. 219917-23-4](/img/structure/B2691019.png)
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamine with an aromatic aldehyde . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using IR and NMR spectroscopy . The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are complex and can involve various functional groups. The presence of electron-donating groups at the para position can have more activating influence on antitubercular activity as compared to ortho- and meta-positions of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using IR and NMR spectroscopy . For example, the IR (KBr) ν max /cm −1: 3,390 (NH benzimidazole); 3,278 (NH aminophenyl); 3,043 (CH arom); 2,922 (CH aliph); 1,673 (C=O); 1,603 (C=N), 1,548 (C=C arom) .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
A study by Veltri et al. (2016) in the Asian Journal of Organic Chemistry explores the reactivity of 2-(prop-2-ynylthio)-1 H-benzo[d]imidazoles and their corresponding hydrobromide salts under palladium-catalyzed oxidative aminocarbonylation conditions. This process selectively converts these compounds into functionalized benzimidazothiazoles, useful in various chemical syntheses (Veltri et al., 2016).
Antimycotic Activity
Raga et al. (1992) in Arzneimittel-Forschung synthesized a series of compounds related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide. These compounds exhibited promising antimycotic activity, indicating potential applications in antifungal therapies (Raga et al., 1992).
Antiproliferative Activity Against Cancer Cells
Haridevamuthu et al. (2023) in Molecules investigated hydroxyl-containing analogs of benzo[b]thiophene for their selectivity towards laryngeal cancer cells. This study implies potential applications of similar compounds, like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide, in cancer research (Haridevamuthu et al., 2023).
Synthesis and Antimicrobial Activity
Reddy and Reddy (2010) in the Chemical & Pharmaceutical Bulletin synthesized novel compounds related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide. These compounds demonstrated significant antibacterial and antifungal activity, suggesting their potential use in antimicrobial treatments (Reddy & Reddy, 2010).
Zukünftige Richtungen
The future directions for research into benzimidazole derivatives could include further investigation into their mechanism of action and potential applications in medicine. Given their broad range of biological activities, these compounds could be promising candidates for the development of new drugs .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS.BrH/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15;/h1-7H,8H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMPQWRFOZQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)
![N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2690939.png)

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)


![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
